molecular formula C13H12N2O4S B5784183 N-(3-nitrophenyl)-1-phenylmethanesulfonamide

N-(3-nitrophenyl)-1-phenylmethanesulfonamide

Cat. No. B5784183
M. Wt: 292.31 g/mol
InChI Key: VBDDBLMMBIDCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-1-phenylmethanesulfonamide, also known as NBD-Cl, is a fluorescent labeling reagent that has been widely used in scientific research. This compound is commonly used to label proteins and peptides for detection and quantification in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves the formation of a covalent bond between the labeling reagent and the protein or peptide of interest. This covalent bond allows for the detection and quantification of the labeled protein or peptide in biochemical and physiological studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its use as a labeling reagent. The fluorescent properties of this compound allow for the visualization and quantification of labeled proteins and peptides in biological systems. This information can be used to better understand the function and interactions of these molecules in living organisms.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3-nitrophenyl)-1-phenylmethanesulfonamide as a labeling reagent is its high sensitivity and specificity for proteins and peptides. This allows for accurate and precise detection and quantification of these molecules in biological systems. However, one limitation of this compound is its potential for non-specific labeling, which can lead to false positive results in experiments.

Future Directions

There are several future directions for the use of N-(3-nitrophenyl)-1-phenylmethanesulfonamide in scientific research. One potential direction is the development of new labeling reagents with improved sensitivity and specificity for proteins and peptides. Another direction is the use of this compound in the development of new diagnostic and therapeutic tools for the treatment of diseases.
Conclusion
This compound is a fluorescent labeling reagent that has been widely used in scientific research. This compound has a wide range of scientific research applications, including the labeling of proteins and peptides for detection and quantification in biochemical and physiological studies. The mechanism of action of this compound involves the formation of a covalent bond between the labeling reagent and the protein or peptide of interest. The biochemical and physiological effects of this compound are primarily related to its use as a labeling reagent. While this compound has several advantages for lab experiments, there are also limitations to its use. Overall, this compound is an important tool for scientific research and has several potential future directions for development and application.

Synthesis Methods

The synthesis of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves the reaction of 3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain a high yield of pure this compound.

Scientific Research Applications

N-(3-nitrophenyl)-1-phenylmethanesulfonamide has a wide range of scientific research applications. One of the primary uses of this compound is in the labeling of proteins and peptides for detection and quantification in biochemical and physiological studies. The fluorescent properties of this compound make it an ideal labeling reagent for these types of studies.

properties

IUPAC Name

N-(3-nitrophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-15(17)13-8-4-7-12(9-13)14-20(18,19)10-11-5-2-1-3-6-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDDBLMMBIDCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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